molecular formula C20H19F3N4O4 B11564701 N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide

N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide

Cat. No.: B11564701
M. Wt: 436.4 g/mol
InChI Key: OUGCUOGJWZQCSE-UHFFFAOYSA-N
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Description

N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C20H19F3N4O4 This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with a phenyl group, a trifluoromethyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl, trifluoromethyl, and cyclohexanecarboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be employed in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with various substituents. Examples include:

  • N-[2,4,6-TRIOXO-1-PHENYL-5-(METHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE
  • N-[2,4,6-TRIOXO-1-PHENYL-5-(ETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE

Uniqueness

The uniqueness of N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOHEXANECARBOXAMIDE lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development.

Properties

Molecular Formula

C20H19F3N4O4

Molecular Weight

436.4 g/mol

IUPAC Name

N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H19F3N4O4/c21-20(22,23)19(26-15(28)11-7-3-1-4-8-11)13-14(24-17(19)30)27(18(31)25-16(13)29)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,24,30)(H,26,28)(H,25,29,31)

InChI Key

OUGCUOGJWZQCSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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